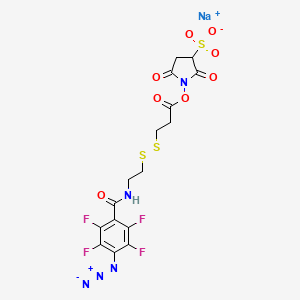

4-Azide-TFP-amide-SS-Sulfo-NHS

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-[3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4N5O8S3.Na/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(28)22-2-4-35-34-3-1-8(27)33-25-7(26)5-6(16(25)29)36(30,31)32;/h6H,1-5H2,(H,22,28)(H,30,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWUCYAVMIKMIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4N5NaO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704411 | |

| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220446-74-2 | |

| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-SBED: Structure, Properties, and Applications in Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) is a trifunctional, heterobifunctional, and photoactivatable crosslinking reagent widely employed in the study of protein-protein interactions. Its unique architecture, incorporating a biotin tag for affinity purification, a primary amine-reactive group for conjugation, a photo-activatable group for covalent capture of interacting molecules, and a cleavable disulfide bond for label transfer, makes it a powerful tool for identifying transient or weak protein interactions. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in label transfer experiments.

Chemical Structure and Physicochemical Properties

Sulfo-SBED is a complex molecule with a well-defined structure that dictates its functionality in biological systems. The key functional components are strategically positioned to facilitate a multi-step experimental workflow for the identification of protein binding partners.

Molecular Formula: C₃₂H₄₂N₉O₁₁S₄•Na

Molecular Weight: 879.97 g/mol

Below is a table summarizing the key physicochemical properties of Sulfo-SBED.

| Property | Value | Reference |

| Molecular Weight | 879.97 g/mol | [1] |

| Solubility | ||

| Water | ~5 mM | [2][3] |

| DMSO | 125 mM | [2][3] |

| DMF | 170 mM | [2][3] |

| Methanol | 12 mM | [2][3] |

| Reactive Groups | Sulfo-NHS ester, Aryl azide | [2][3] |

| Reactive Towards | Primary amines (-NH₂), Non-specific C-H and N-H bonds upon photoactivation | [2][3] |

| Cleavable Moiety | Disulfide bond | [2] |

Functional Domains of Sulfo-SBED

The utility of Sulfo-SBED in protein interaction studies stems from its three distinct functional domains, as illustrated in the diagram below. Each domain plays a critical role in the sequential steps of a label transfer experiment.

-

Biotin Tag: This moiety allows for the specific and high-affinity binding to avidin or streptavidin, enabling the purification and detection of the biotinylated molecule.

-

Cleavable Spacer Arm: The disulfide bond within the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This cleavage is the key to the "label transfer" process.

-

Photo-Reactive Group: The aryl azide group is chemically inert until it is activated by UV light. Upon photoactivation, it forms a highly reactive nitrene intermediate that can non-selectively insert into C-H and N-H bonds, forming a covalent crosslink with nearby molecules.

-

Amine-Reactive Group: The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at pH 7-9 to form stable amide bonds.

Experimental Workflow: Label Transfer Protocol

The unique trifunctional nature of Sulfo-SBED is exploited in a technique known as label transfer, which is designed to identify proteins that interact with a known "bait" protein. The general workflow is depicted in the following diagram.

Detailed Experimental Protocol

The following is a generalized protocol for a label transfer experiment. Optimal conditions may vary depending on the specific proteins and experimental setup.

I. Reagent Preparation

-

Sulfo-SBED Solution: Immediately before use, dissolve Sulfo-SBED in an appropriate solvent (e.g., DMSO or water) to a final concentration of 1-10 mM. Do not store Sulfo-SBED in solution as the Sulfo-NHS ester is susceptible to hydrolysis.

-

Bait Protein Solution: Prepare the bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

II. Labeling of the Bait Protein

-

Add the freshly prepared Sulfo-SBED solution to the bait protein solution at a molar ratio of 20:1 to 50:1 (Sulfo-SBED:protein).

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

-

Remove excess, non-reacted Sulfo-SBED using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

III. Formation of the Bait-Prey Complex

-

Combine the biotinylated bait protein with the cell lysate or purified protein fraction containing the putative prey protein.

-

Incubate for 1-2 hours at 4°C with gentle mixing to allow for the formation of the non-covalent bait-prey complex.

IV. Photo-Crosslinking

-

Transfer the reaction mixture to a suitable container (e.g., a petri dish or microplate).

-

Expose the mixture to UV light (300-360 nm) on ice for 10-30 minutes. The optimal time and distance from the UV source should be determined empirically.

V. Affinity Purification of the Crosslinked Complex

-

Add streptavidin-agarose beads (or other streptavidin-functionalized resin) to the crosslinked sample.

-

Incubate for 1-2 hours at 4°C with gentle mixing to allow the biotinylated bait protein (and any crosslinked prey) to bind to the beads.

-

Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

VI. Cleavage and Elution of the Labeled Prey Protein

-

To cleave the disulfide bond and release the prey protein (now carrying the biotin label), resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT or 20 mM TCEP in PBS).

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge to pellet the beads and collect the supernatant containing the biotinylated prey protein.

VII. Analysis of the Labeled Prey Protein

-

The eluted, biotinylated prey protein can be analyzed by various methods:

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated prey.

-

Mass Spectrometry: Identify the prey protein by peptide mass fingerprinting or tandem mass spectrometry.

-

Conclusion

Sulfo-SBED is a versatile and powerful reagent for the identification of protein-protein interactions. Its trifunctional design enables a robust workflow involving the labeling of a bait protein, the covalent capture of interacting partners, and the subsequent transfer of a biotin label for purification and identification. While the protocol requires careful optimization, the ability to identify weak or transient interactions makes Sulfo-SBED an invaluable tool in proteomics and drug discovery. However, it is important to note that the UV activation step can have low efficiency and the nonspecific nature of the crosslinking can lead to intramolecular crosslinks within the labeled ligand.[4]

References

Unveiling Protein Interactions: A Technical Guide to Sulfo-SBED

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of protein research, understanding the dynamic interplay between proteins is paramount to deciphering cellular processes and developing targeted therapeutics. Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) has emerged as a powerful tool for elucidating these interactions. This trifunctional, cleavable, and biotinylated crosslinking agent enables researchers to capture and identify both stable and transient protein-protein interactions through a technique known as label transfer.

This technical guide provides an in-depth exploration of the applications of Sulfo-SBED in protein research, offering detailed experimental protocols and data presentation to aid in the design and execution of successful protein interaction studies.

Core Principles of Sulfo-SBED Chemistry

Sulfo-SBED is a versatile reagent designed with three key functional components that act in concert to facilitate the identification of interacting proteins.[1]

-

Sulfonated N-hydroxysuccinimide (Sulfo-NHS) Ester: This amine-reactive group allows for the covalent attachment of Sulfo-SBED to a purified "bait" protein via primary amines (lysine residues and the N-terminus).[2]

-

Photoactivatable Aryl Azide: Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that can nonspecifically form a covalent bond with nearby molecules, effectively "capturing" an interacting "prey" protein.[2]

-

Biotin Tag: This high-affinity tag enables the detection and purification of the crosslinked complex and, ultimately, the biotin-labeled prey protein.[2]

-

Cleavable Disulfide Bond: A disulfide bond within the spacer arm allows for the separation of the bait protein from the biotinylated prey protein after the crosslinking and capture steps.[2]

The label transfer method, therefore, allows for the "transfer" of the biotin label from the bait protein to its interacting partner, enabling the identification of the previously unknown prey protein.[1]

Key Applications in Protein Research

The unique properties of Sulfo-SBED make it suitable for a variety of applications in protein research, including:

-

Discovery of Novel Protein-Protein Interactions: Identify previously unknown binding partners for a protein of interest.[2]

-

Confirmation of Putative Interactions: Validate interactions suggested by other methods, such as co-immunoprecipitation.[2]

-

Mapping Protein Interaction Interfaces: Provide insights into the specific domains or regions involved in protein binding.[2]

-

Detection of Weak or Transient Interactions: Capture fleeting interactions that are often missed by other techniques.[2]

-

Investigation of Protein Complex Assembly: Elucidate the mechanisms by which multi-protein complexes are formed.[2]

-

Studying Ligand-Receptor Interactions: Identify the cellular receptors for specific ligands.

Experimental Workflow and Protocols

A typical Sulfo-SBED label transfer experiment involves a series of well-defined steps, from labeling the bait protein to identifying the biotinylated prey. The following sections provide detailed protocols for both Western Blot and mass spectrometry-based detection.

Diagram of the Sulfo-SBED Label Transfer Workflow

Caption: General workflow for Sulfo-SBED label transfer experiments.

Quantitative Data Summary

While precise quantitative data on crosslinking efficiency is highly dependent on the specific proteins and conditions used, the following table summarizes key parameters and recommendations for optimizing Sulfo-SBED experiments.

| Parameter | Recommended Range/Value | Notes |

| Sulfo-SBED to Bait Protein Molar Ratio | 1:1 to 5:1 | Higher ratios may lead to protein aggregation and precipitation. Optimization is recommended.[1] |

| Bait Protein Concentration | 0.1 - 10 mg/mL | |

| Labeling Reaction Time | 30 minutes at room temperature or 2 hours at 4°C | |

| Labeling Reaction Buffer | pH 7-9, amine-free (e.g., PBS, HEPES) | Avoid buffers containing Tris or glycine.[1] |

| UV Photoactivation Wavelength | 300 - 370 nm | Avoid wavelengths below 300 nm to prevent protein damage. |

| UV Photoactivation Time | 0.5 - 15 minutes | Dependent on the intensity of the UV source. |

| UV Lamp Distance | 5 - 10 cm from the sample | |

| Disulfide Bond Cleavage | 50 mM DTT or 100 mM 2-mercaptoethanol |

Detailed Experimental Protocol: Western Blot Detection

This protocol outlines the steps for a Sulfo-SBED label transfer experiment followed by detection of the biotinylated prey protein using Western Blotting.

1. Preparation of Reagents:

-

Dissolve Sulfo-SBED in anhydrous DMSO or DMF to a stock concentration of 40 µg/µL immediately before use.[1]

-

Prepare the bait protein in an amine-free buffer (e.g., PBS) at a concentration of 0.1-10 mg/mL.[1]

2. Labeling of the Bait Protein:

-

Calculate the required amount of Sulfo-SBED to achieve a 1- to 5-molar excess over the bait protein.[1]

-

Add the Sulfo-SBED stock solution to the bait protein solution.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C, protected from light.[1]

-

Remove excess, unreacted Sulfo-SBED by dialysis or using a desalting column.

3. Interaction and Crosslinking:

-

Add the Sulfo-SBED-labeled bait protein to the sample containing the putative prey protein.

-

Incubate for 30-60 minutes at room temperature to allow for protein-protein interaction, protected from light.

-

Expose the sample to a UV lamp (300-370 nm) for 0.5-15 minutes to activate the aryl azide and induce crosslinking.

4. Sample Preparation for Electrophoresis:

-

Divide the sample into two aliquots: one for non-reducing and one for reducing conditions.

-

To the reducing sample, add DTT to a final concentration of 50 mM to cleave the disulfide bond.

-

Add non-reducing and reducing sample loading buffers to the respective aliquots.

5. Electrophoresis and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific binding.

-

Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated proteins.

-

Detect the signal using a chemiluminescent or colorimetric substrate.

Methodology for Mass Spectrometry-Based Identification

For a more comprehensive and unbiased identification of interacting proteins, mass spectrometry is the preferred detection method.

1. Crosslinking and Initial Sample Preparation:

-

Follow steps 1-3 of the Western Blot protocol to label the bait protein and perform the interaction and crosslinking.

2. Affinity Purification of Biotinylated Proteins:

-

Lyse the cells or tissue containing the crosslinked complexes.

-

Incubate the lysate with streptavidin-conjugated magnetic beads or agarose resin to capture the biotinylated complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

3. On-Bead Digestion and Elution:

-

Perform an on-bead digestion of the captured proteins using a protease such as trypsin. This will generate peptides from the bait, prey, and any other captured proteins.

-

Alternatively, elute the biotinylated proteins from the beads using a buffer containing a high concentration of biotin, followed by in-solution digestion.

4. LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

-

The mass spectrometer will fragment the peptides and generate fragmentation spectra.

5. Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the fragmentation spectra.

-

The identification of peptides from a specific protein confirms its presence in the captured complex.

-

Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to differentiate specific interactors from background contaminants.

Mass Spectrometry Data Analysis Workflow

Caption: Workflow for mass spectrometry-based identification of Sulfo-SBED interactors.

Limitations and Considerations

While Sulfo-SBED is a powerful tool, it is not without its limitations. One of the main challenges is the low efficiency of the UV photoactivation step, which can result in a low yield of crosslinked products.[3] Additionally, the non-specific nature of the aryl azide chemistry can lead to intramolecular crosslinking within the bait protein or crosslinking to abundant, non-interacting proteins that are in close proximity.[3] Therefore, careful optimization of experimental conditions and the inclusion of appropriate controls are crucial for obtaining reliable results.

Conclusion

Sulfo-SBED provides a robust and versatile method for the discovery and characterization of protein-protein interactions. By combining amine-reactive chemistry, photoactivatable crosslinking, a cleavable spacer arm, and a biotin tag, this reagent allows researchers to capture and identify both strong and transient interactions that are fundamental to cellular function. The detailed protocols and workflows presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the power of Sulfo-SBED in their protein research endeavors. Careful experimental design and data analysis will undoubtedly continue to yield novel insights into the complex networks that govern life.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfo-SBED: Solubility and Stability for the Research Professional

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of crosslinking agents is paramount for successful bioconjugation and experimental design. This guide provides an in-depth technical overview of the solubility and stability of Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate), a key reagent in protein interaction studies.

Core Properties of Sulfo-SBED

Sulfo-SBED is a trifunctional crosslinking reagent featuring a water-soluble Sulfo-NHS ester, a photoactivatable aryl azide, and a biotin moiety. This combination allows for the covalent labeling of primary amines, photo-activated crosslinking to interacting molecules, and subsequent detection or purification via the biotin tag. A critical feature of Sulfo-SBED is the disulfide bond within its spacer arm, which can be cleaved by reducing agents, enabling the transfer of the biotin label from a "bait" to a "prey" protein.

Solubility Profile

The solubility of Sulfo-SBED is a critical factor in its application. The presence of the sulfonate group on the NHS ester enhances its water solubility compared to its non-sulfonated counterparts. However, for achieving high concentrations, organic solvents are often necessary.

Table 1: Quantitative Solubility of Sulfo-SBED

| Solvent | Molar Concentration (mM) | g/100 mL (approx.) | Notes |

| Dimethylformamide (DMF) | 170 | 14.96 | Recommended for preparing concentrated stock solutions.[1][2] |

| Dimethyl sulfoxide (DMSO) | 125 | 11.00 | Another recommended solvent for concentrated stock solutions.[1][2] |

| Methanol | 12 | 1.06 | Moderate solubility. |

| Water | ~5 | ~0.44 | Limited solubility in pure water.[1][2] |

| 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 | ~1 | ~0.09 | Solubility is further limited in buffered solutions. |

To achieve higher working concentrations in aqueous buffers, it is recommended to first dissolve Sulfo-SBED in a water-miscible organic solvent like DMSO or DMF and then dilute the stock solution into the final reaction buffer. The final concentration of the organic solvent should be minimized (typically 1-10%) to avoid detrimental effects on protein structure and function.

Stability Characteristics

The stability of Sulfo-SBED is primarily dictated by the susceptibility of its Sulfo-NHS ester group to hydrolysis. This hydrolysis is a competing reaction to the desired amidation with primary amines on the target protein.

Table 2: Stability of Sulfo-SBED

| Condition | Parameter | Value | Notes |

| Storage (Dry Powder) | Temperature | 4°C or -20°C | Must be protected from light and moisture.[2] |

| Shelf-Life | 12 months | When stored as recommended. | |

| In Solution (Phosphate Buffer, Room Temp.) | Half-life of Sulfo-NHS ester | ~20 minutes | Due to hydrolysis, solutions should be prepared immediately before use.[1][2] |

Due to the rapid hydrolysis of the Sulfo-NHS ester in aqueous environments, it is crucial to prepare Sulfo-SBED solutions immediately before use and to work expeditiously.[2][3] Stock solutions in anhydrous DMSO or DMF are more stable if stored properly, but repeated exposure to atmospheric moisture should be avoided.

Experimental Protocols

Protocol for Sulfo-SBED Labeling of a "Bait" Protein

This protocol is a representative example and may require optimization for specific applications.

Materials:

-

Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

-

Sulfo-SBED

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette (10K MWCO)

-

Reaction tubes

Procedure:

-

Protein Preparation: Prepare the purified bait protein at a concentration of 0.1-10 mg/mL in a suitable amine-free buffer.

-

Sulfo-SBED Solution Preparation: Immediately before use, dissolve Sulfo-SBED in DMSO or DMF to a concentration of 40 µg/µL (approximately 45.5 mM). For example, add 25 µL of DMSO to a 1 mg microtube of Sulfo-SBED.

-

Reaction: Add a 1- to 5-molar excess of the Sulfo-SBED solution to the protein solution. All steps involving Sulfo-SBED should be performed in subdued light to protect the photoactivatable aryl azide group.[2]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[2]

-

Removal of Excess Reagent: Promptly remove non-reacted and hydrolyzed Sulfo-SBED using a desalting column or dialysis against the reaction buffer. This step is critical to prevent interference in subsequent steps.

-

Storage of Labeled Protein: The SBED-labeled protein is now ready for interaction with the "prey" protein. For storage, divide the labeled protein into single-use aliquots and store protected from light at -80°C.

Protocol for Assessing Sulfo-SBED Stability (NHS Ester Hydrolysis)

This protocol outlines a method to determine the rate of Sulfo-SBED hydrolysis in a given buffer.

Materials:

-

Sulfo-SBED

-

Anhydrous DMSO

-

Buffer of interest (e.g., PBS, pH 7.4)

-

Primary amine-containing molecule for detection (e.g., glycine or lysine solution)

-

TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution

-

Spectrophotometer and cuvettes

-

Reaction tubes

Procedure:

-

Prepare Sulfo-SBED Stock: Prepare a concentrated stock solution of Sulfo-SBED in anhydrous DMSO.

-

Initiate Hydrolysis: Dilute the Sulfo-SBED stock solution into the buffer of interest at a defined concentration and temperature. Start a timer immediately.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the Sulfo-SBED solution.

-

Quench and React: Immediately add the aliquot to a solution containing an excess of a primary amine (e.g., glycine). This will react any remaining active Sulfo-SBED.

-

Quantify Unreacted Amine: Use the TNBSA assay to quantify the amount of unreacted primary amine in each sample. The amount of unreacted amine will be inversely proportional to the amount of active Sulfo-SBED remaining at each time point.

-

Data Analysis: Plot the concentration of active Sulfo-SBED versus time. Fit the data to a first-order decay curve to determine the half-life of the Sulfo-NHS ester under the tested conditions.

Visualizing Workflows and Relationships

Logical Flow of Sulfo-SBED Application

Caption: Logical workflow for a Sulfo-SBED label transfer experiment.

Factors Influencing Sulfo-SBED Stability

References

Core Principles of Trifunctional Crosslinking Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifunctional crosslinking reagents are advanced chemical tools designed to covalently link three distinct molecular entities.[1] These reagents have become invaluable in the fields of proteomics, structural biology, and drug development for their ability to capture and identify protein-protein interactions (PPIs), stabilize protein complexes, and construct complex biomolecular architectures.[1] This guide delves into the core principles of trifunctional crosslinkers, providing a comprehensive overview of their design, applications, and the experimental workflows associated with their use.

Core Principles of Trifunctional Crosslinking Reagents

Trifunctional crosslinkers are characterized by a modular design, typically comprising three key functional components:

-

Two Reactive Moieties: These are responsible for forming covalent bonds with specific functional groups on target molecules, such as primary amines (-NH2) on lysine residues or sulfhydryl groups (-SH) on cysteine residues.[2] The choice of reactive groups determines the specificity of the crosslinking reaction.

-

An Affinity Tag: This component, often a biotin molecule, facilitates the selective enrichment of cross-linked species from complex biological samples.[3][4] The high affinity of biotin for avidin or streptavidin allows for efficient purification of cross-linked peptides or proteins.

-

A Cleavable Spacer Arm: This linker connects the different functional moieties and can often be cleaved under specific chemical or enzymatic conditions.[3][4] The cleavable nature of the spacer is crucial for the subsequent analysis by mass spectrometry, as it allows for the separation of the cross-linked peptides from the affinity tag, which can interfere with the analysis. Some spacer arms can also be isotopically labeled (e.g., with deuterium) to enable quantitative cross-linking mass spectrometry (CX-MS) studies.[3][4]

The logical relationship between these components is central to the functionality of trifunctional crosslinkers. The reactive groups capture the interaction, the affinity tag enables isolation, and the cleavable spacer facilitates analysis.

Figure 1: Logical relationship of trifunctional crosslinker components.

Data Presentation: Quantitative Comparison

Trifunctional crosslinkers offer significant advantages over traditional bifunctional crosslinkers, particularly in the analysis of complex protein mixtures. The inclusion of an affinity tag allows for the specific enrichment of cross-linked peptides, which are often present in low abundance.

| Feature | Trifunctional Crosslinker (e.g., Leiker) | Bifunctional Crosslinker (e.g., BS3) | Reference |

| Enrichment Capability | Yes (e.g., Biotin tag) | No | [3][4] |

| Enrichment Efficiency | >97% | Not Applicable | [3] |

| Identified Inter-linked Peptides (Complex Lysate) | >160 | ~1 (in 100-fold diluted sample) | [3] |

| Identified Inter-linked Lysine Pairs (E. coli lysate) | 3130 | Significantly fewer | [3] |

| Identified Protein-Protein Interactions (E. coli lysate) | 677 | Significantly fewer | [3] |

| Quantitative Analysis | Yes (Isotopic labeling) | Possible with isotopic labeling, but less efficient without enrichment | [3][4] |

Experimental Protocols

The following provides a generalized, detailed methodology for a typical cross-linking mass spectrometry (CX-MS) experiment using a trifunctional crosslinker.

Materials

-

Trifunctional crosslinking reagent (e.g., Leiker)

-

Protein sample (purified complex or cell lysate)

-

Crosslinking buffer (e.g., HEPES, pH 7.5-8.0)

-

Quenching solution (e.g., Tris-HCl)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., Trypsin)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with and without detergent)

-

Elution buffer (containing a cleaving agent, e.g., sodium dithionite for azo-based linkers)

-

Mass spectrometer (e.g., Q-Exactive)

Step-by-Step Protocol

-

Crosslinking Reaction:

-

Dissolve the protein sample in the crosslinking buffer to a final concentration of 1-2 mg/mL.

-

Add the trifunctional crosslinking reagent to the protein solution. The optimal protein-to-crosslinker ratio should be determined empirically, but a starting point is often a 1:1 to 1:4 mass ratio.[3]

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.

-

-

Protein Digestion:

-

Denature the cross-linked proteins by adding denaturing buffer.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark.

-

Dilute the sample with a buffer compatible with the protease (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Enrichment of Cross-linked Peptides:

-

Acidify the digested peptide mixture with trifluoroacetic acid (TFA).

-

Equilibrate the streptavidin-agarose beads with a binding buffer (e.g., PBS).

-

Incubate the peptide mixture with the equilibrated beads for 2-4 hours at room temperature with gentle rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-biotinylated peptides. This typically includes washes with high salt, low salt, and organic solvents.

-

-

Cleavage and Elution:

-

Elute the cross-linked peptides from the beads by incubating with an elution buffer containing the appropriate cleaving agent for the specific crosslinker's cleavable spacer.

-

Collect the eluate containing the enriched and cleaved cross-linked peptides.

-

-

Mass Spectrometry Analysis:

-

Desalt the eluted peptides using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Use specialized software (e.g., pLink) to identify the cross-linked peptides from the MS/MS data.[3]

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a CX-MS experiment using a trifunctional crosslinker.

Figure 2: General experimental workflow for CX-MS.

Application in Signaling Pathway Analysis

Trifunctional crosslinkers can be employed to study dynamic protein-protein interactions within signaling pathways. For example, in the Mitogen-Activated Protein Kinase (MAPK) pathway, these reagents can capture transient interactions between kinases and their substrates.

Figure 3: MAPK signaling pathway with potential crosslinking targets.

Conclusion

Trifunctional crosslinking reagents represent a powerful class of tools for the study of protein-protein interactions and protein complex architecture. Their modular design, incorporating reactive groups, an affinity tag, and a cleavable spacer, enables the efficient capture, enrichment, and identification of cross-linked species from complex biological samples. The superior performance of trifunctional crosslinkers compared to their bifunctional counterparts, particularly in complex lysates, makes them an essential reagent for researchers in proteomics and drug development seeking to unravel the intricate networks of protein interactions that govern cellular processes.

References

An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, practical applications, and experimental considerations of photoreactive aryl azide crosslinking. This powerful technique is instrumental in elucidating protein-protein interactions, a critical aspect of drug discovery and development.

The Core Mechanism: From Photoactivation to Covalent Crosslinking

Photoreactive aryl azide crosslinkers are chemically inert in the dark, allowing for precise control over the initiation of the crosslinking reaction. Upon exposure to ultraviolet (UV) light, typically in the range of 250-370 nm, the aryl azide moiety is activated, leading to the formation of a highly reactive intermediate known as a nitrene.[1][2]

The process begins with the photolysis of the aryl azide, which results in the liberation of nitrogen gas (N₂) and the formation of a singlet nitrene. This singlet nitrene is short-lived and can undergo one of several reaction pathways:

-

C-H and N-H Insertion: The singlet nitrene can directly insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its immediate vicinity. This is the primary reaction that leads to the formation of a stable covalent crosslink between the aryl azide-containing molecule and its interacting partner.[3]

-

Intersystem Crossing: The singlet nitrene can convert to a more stable triplet nitrene. The triplet nitrene is less reactive and can also participate in insertion reactions, although typically with lower efficiency.

-

Ring Expansion: A significant side reaction for some aryl azides is the expansion of the aromatic ring to form a dehydroazepine intermediate. This intermediate is susceptible to nucleophilic attack, particularly by primary amines if present in the reaction buffer (e.g., Tris or glycine).[1] This reaction pathway does not typically result in a covalent bond with the target molecule and can reduce crosslinking efficiency.

-

Other Side Reactions: The highly reactive nitrene can also react with double bonds and other nucleophiles, leading to a variety of byproducts. In the presence of oxygen, nitrenes can be oxidized to nitro and nitroso compounds.

Perfluorophenyl azides have been developed to minimize the ring expansion side reaction, leading to higher crosslinking yields. The fluorine atoms stabilize the nitrene intermediate, favoring the desired insertion reactions.[4]

Quantitative Data for Experimental Design

The efficiency of photocrosslinking is influenced by the specific aryl azide derivative and the experimental conditions. Key parameters to consider are the quantum yield of photodissociation and the overall crosslinking efficiency.

Table 1: Quantum Yields of Photodissociation for Various Aryl Azides

| Aryl Azide Derivative | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Phenyl azide | 254 | 0.53 | [5] |

| 4-Carboxyphenyl azide | 254 | 0.65 | [5] |

| 4-Azidoaniline | 254 | 0.48 | [5] |

| 1-Azidonaphthalene | 254 | 0.77 | [5] |

| 4,4'-Diazido-2,2'-stilbenedisulfonic acid | 365 | 0.60 | [5] |

| Perfluorophenyl azide | 254 | ~1.0 | [5] |

Table 2: Crosslinking Efficiency of BASED under Different UV Light Conditions

| UV Light Source | Wavelength (nm) | Exposure Time | Crosslinking Efficiency (%) |

| Shortwave UV | 254 | 5 min | 35.2 |

| Shortwave UV | 254 | 15 min | 42.4 |

| Longwave UV | 365 | 5 min | 58.5 |

| Longwave UV | 365 | 15 min | 74.6 |

Data adapted from Thermo Fisher Scientific technical information for the homobifunctional crosslinker BASED.

Experimental Protocol: A Step-by-Step Guide for Protein-Protein Interaction Studies

This protocol outlines a general workflow for a protein-protein interaction study using a heterobifunctional N-hydroxysuccinimide (NHS)-ester aryl azide crosslinker.

Materials:

-

Purified "bait" protein

-

Cell lysate or purified "prey" protein

-

NHS-ester aryl azide crosslinker (e.g., Sulfo-SDA)

-

Amine-free buffer (e.g., PBS or HEPES)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

UV lamp (254-370 nm)

-

SDS-PAGE analysis reagents and equipment

-

Mass spectrometer and associated reagents for protein digestion and analysis

Procedure:

-

Labeling of the Bait Protein:

-

Dissolve the purified bait protein in an amine-free buffer at a concentration of 1-5 mg/mL.

-

Prepare a stock solution of the NHS-ester aryl azide crosslinker in an organic solvent (e.g., DMSO) at a concentration of 10-50 mM.

-

Add a 10- to 50-fold molar excess of the crosslinker to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

Remove excess, unreacted crosslinker by dialysis or using a desalting column.

-

-

Formation of the Protein Complex:

-

Mix the labeled bait protein with the cell lysate or purified prey protein.

-

Allow the proteins to interact and form complexes by incubating for 1-2 hours at 4°C or room temperature.

-

-

Photocrosslinking:

-

Place the sample in a UV-transparent container (e.g., quartz cuvette).

-

Irradiate the sample with a UV lamp at the appropriate wavelength for the specific aryl azide used. The irradiation time can range from 5 to 30 minutes and should be optimized. To prevent sample heating, perform the irradiation on ice.

-

-

Quenching of the Reaction:

-

Add a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any remaining unreacted crosslinker.

-

-

Analysis of Crosslinked Products:

-

Analyze the crosslinked sample by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the crosslinked bait-prey complex is indicative of a successful reaction.

-

For identification of the crosslinked proteins and the specific crosslinked residues, the protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.

-

Application in Signaling Pathway Elucidation: G-Protein Coupled Receptors (GPCRs)

Aryl azide crosslinking is a valuable tool for studying the transient and dynamic interactions within signaling pathways. For example, it can be used to map the interaction sites between a G-protein coupled receptor (GPCR) and its downstream signaling partners, such as G-proteins and arrestins.

By incorporating a photoreactive aryl azide into a specific site on the GPCR, researchers can capture the receptor in its active conformation and identify the specific domains of the G-protein that are in close proximity upon receptor activation. This provides crucial structural information for understanding the mechanism of signal transduction and for the rational design of drugs that modulate GPCR activity.

Conclusion

Photoreactive aryl azide crosslinking is a versatile and powerful technique for the covalent capture of molecular interactions. A thorough understanding of the underlying photochemical mechanism, careful consideration of experimental parameters, and the use of appropriate controls are essential for obtaining reliable and meaningful results. This guide provides the foundational knowledge and practical guidance for researchers to successfully implement this technique in their studies of protein-protein interactions and cellular signaling pathways, ultimately contributing to advancements in drug discovery and development.

References

An In-Depth Technical Guide to Disulfide Bond Cleavage in Sulfo-SBED

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the cleavage of the disulfide bond within the trifunctional crosslinker, Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate). Understanding and controlling this cleavage is critical for the successful application of Sulfo-SBED in label transfer and protein-protein interaction studies.

Introduction to Sulfo-SBED and its Disulfide Bond

Sulfo-SBED is a versatile chemical crosslinking reagent featuring three key functional groups: a Sulfo-NHS ester for amine-reactive conjugation, a photoactivatable aryl azide for non-specific covalent bond formation upon UV activation, and a biotin moiety for affinity-based detection and purification.[1][2][3] These functionalities are separated by a spacer arm that contains a disulfide bond, which can be selectively cleaved under reducing conditions.[2][3] This cleavable linker is central to the "label transfer" technique, where the biotin label is transferred from a "bait" protein to an interacting "prey" protein upon reduction of the disulfide bond.[1]

The ability to efficiently and specifically cleave this disulfide bond is paramount for the successful release of the biotinylated prey protein for subsequent analysis, such as mass spectrometry or Western blotting. This guide will delve into the common reducing agents, their mechanisms, and provide detailed protocols for achieving complete disulfide bond cleavage.

Mechanism of Disulfide Bond Reduction

The disulfide bond (S-S) in Sulfo-SBED is a covalent bond that can be broken through a reduction reaction. This process involves the transfer of electrons to the disulfide, leading to its cleavage and the formation of two free sulfhydryl (-SH) groups. The most commonly employed reducing agents for this purpose in biochemical applications are dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (BME).

Each of these reagents has a distinct mechanism and optimal conditions for activity, which will be discussed in the following sections. The general reaction can be visualized as follows:

Comparison of Common Reducing Agents

The choice of reducing agent is critical and depends on the specific experimental requirements, including pH, temperature, and downstream applications. The following table summarizes the key characteristics of DTT, TCEP, and 2-mercaptoethanol.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (BME) |

| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction | Thiol-disulfide exchange |

| Optimal pH | 7.0 - 8.0 | 1.5 - 8.5 | 7.0 - 9.0 |

| Odor | Strong, unpleasant | Odorless | Strong, unpleasant |

| Stability | Prone to air oxidation | Resistant to air oxidation | Prone to air oxidation |

| Interference | Reacts with maleimides | Does not react with maleimides | Reacts with maleimides |

| Relative Strength | Strong | Stronger than DTT | Weaker than DTT |

Experimental Protocols for Disulfide Bond Cleavage

The following protocols provide a starting point for the cleavage of the disulfide bond in Sulfo-SBED-crosslinked protein complexes. Optimization may be necessary depending on the specific protein and experimental setup.

Dithiothreitol (DTT) Reduction Protocol

DTT is a widely used and effective reducing agent for disulfide bonds.

Materials:

-

Dithiothreitol (DTT)

-

Buffer (e.g., PBS, Tris-HCl), pH 7.0-8.0

-

Sulfo-SBED crosslinked sample

Procedure:

-

Prepare a fresh 1 M stock solution of DTT in a suitable buffer.

-

To your Sulfo-SBED crosslinked sample, add DTT to a final concentration of 50 mM. For complete reduction prior to electrophoresis, a final concentration of 100 mM may be used.[1]

-

Incubate the reaction mixture at 37-56°C for 30-60 minutes. Higher temperatures can increase the rate of reduction.

-

Proceed with your downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Tris(2-carboxyethyl)phosphine (TCEP) Reduction Protocol

TCEP is a more stable and versatile reducing agent, particularly useful when downstream applications involve maleimide chemistry.

Materials:

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Buffer (e.g., PBS, Tris-HCl), pH 7.0-8.0

-

Sulfo-SBED crosslinked sample

Procedure:

-

Prepare a 0.5 M stock solution of TCEP in a suitable buffer. Adjust the pH if necessary, as TCEP solutions can be acidic.

-

Add TCEP to your Sulfo-SBED crosslinked sample to a final concentration of 5-50 mM.[4] For partial reduction of antibodies, a lower concentration of 3.8-4.0 mM has been reported to be effective.[2]

-

Incubate the reaction at room temperature for 20-30 minutes. TCEP is effective at a wide range of temperatures.

-

Proceed with your downstream analysis.

2-Mercaptoethanol (BME) Reduction Protocol

BME is another common thiol-based reducing agent, though it is less potent than DTT.

Materials:

-

2-Mercaptoethanol (BME)

-

Buffer (e.g., PBS, Tris-HCl), pH 7.0-9.0

-

Sulfo-SBED crosslinked sample

Procedure:

-

BME is typically used directly from the stock bottle (14.3 M).

-

Add BME to your Sulfo-SBED crosslinked sample to a final concentration of 100 mM.[1]

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Proceed with your downstream analysis.

Workflow and Logical Relationships

The cleavage of the disulfide bond is a critical step in the overall Sulfo-SBED label transfer workflow. The following diagram illustrates the logical sequence of events.

Quantitative Data Summary

| Reducing Agent | Recommended Concentration | Incubation Temperature | Incubation Time |

| DTT | 50 - 100 mM | 37 - 56 °C | 30 - 60 min |

| TCEP | 5 - 50 mM | Room Temperature | 20 - 30 min |

| BME | 100 mM | Room Temperature | 30 - 60 min |

Note: These are starting recommendations. Optimal conditions may vary and should be determined empirically for each specific application.

Conclusion

The successful cleavage of the disulfide bond in Sulfo-SBED is a critical determinant for the efficacy of label transfer experiments. This guide has provided a detailed overview of the common reducing agents, their mechanisms of action, and practical protocols for their use. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can ensure efficient and specific cleavage, leading to reliable and reproducible results in their protein interaction studies. The provided workflows and data tables serve as a valuable resource for drug development professionals and scientists working with this powerful crosslinking technology.

References

An In-depth Technical Guide to Biotin Label Transfer Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotin label transfer reagents, detailing their fundamental principles, diverse applications, and the technical protocols required for their successful implementation. We will explore both chemical and enzymatic methodologies, offering a comparative analysis to inform experimental design.

Core Principles of Biotin Label Transfer

Biotin label transfer is a powerful technique used to identify transient and proximal protein-protein interactions within a native cellular environment. The core principle involves tagging a "bait" protein with a reagent that carries a biotin molecule. This bait protein then interacts with its neighboring "prey" proteins. Subsequently, the biotin label is transferred from the bait to the prey proteins. The strong and specific interaction between biotin and streptavidin is then exploited for the detection and isolation of these newly biotinylated prey proteins, which can be identified using mass spectrometry.[1][2][3]

There are two primary strategies for biotin label transfer: chemically-mediated and enzymatically-catalyzed.

-

Chemical Label Transfer: This method utilizes heterobifunctional or trifunctional crosslinking reagents that contain a biotin moiety, a reactive group to attach to the bait protein, and a photoreactive group to crosslink to the prey protein.[4][5][6][7][8] Upon UV activation, a covalent bond is formed between the bait-reagent complex and the interacting prey protein. A cleavable spacer arm within the reagent allows for the subsequent release of the bait protein, leaving the biotin tag attached to the prey.[4][5][6]

-

Enzymatic Proximity Labeling: This approach employs an enzyme, fused to the bait protein, that generates a reactive biotin intermediate. This intermediate then diffuses and covalently attaches to accessible amino acid residues of nearby proteins. The short lifespan of the reactive intermediate confines the labeling to a specific radius around the bait protein.[9][10][11][12] The most prominent enzymatic methods include BioID, TurboID, and APEX.[1][2][12][13][14][15][16][17]

Comparative Analysis of Biotin Label Transfer Methods

The choice of biotin label transfer method depends on the specific biological question, the nature of the protein of interest, and the experimental system. The following table summarizes the key quantitative parameters of the most common chemical and enzymatic methods.

| Method | Reagent/Enzyme | Labeling Radius (approx.) | Labeling Time | Target Residues | Key Advantages | Key Disadvantages |

| Chemical | Sulfo-SBED | Variable (spacer arm dependent) | 30 min incubation, 0.5-15 min UV activation | Primary amines (bait), Nucleophiles (prey) | Precise control over labeling initiation | Low efficiency, potential for intramolecular crosslinks, UV-induced cell damage[18] |

| BioID | BirA* (mutant E. coli biotin ligase) | ~10 nm[10][11][12][19][20] | 18-24 hours[12][16] | Lysine | Non-toxic, suitable for in vivo studies[16] | Slow kinetics, not ideal for dynamic processes[16] |

| TurboID | Engineered E. coli biotin ligase | ~10 nm[12] | ~10 minutes[11][12][16] | Lysine | Rapid labeling, suitable for dynamic processes, active at lower temperatures[11][16][17] | Potential for higher background labeling |

| APEX2 | Engineered ascorbate peroxidase | ~20 nm[12][17][21] | ~1 minute[12][16] | Tyrosine and other electron-rich amino acids[22] | Very rapid labeling, high temporal resolution | Requires H2O2 which can be toxic to cells[2][16] |

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and the resulting signaling pathway data is crucial for understanding and implementing these techniques.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for chemical and enzymatic biotin label transfer.

Signaling Pathway Diagrams

Biotin label transfer has been instrumental in elucidating complex signaling networks. The following diagrams depict simplified representations of signaling pathways that have been investigated using these methods.

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Sulfo-SBED Biotin Label Transfer Reagent, 10 mg - FAQs [thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Intracellular proteome compartmentalization: a biotin ligase-based proximity labeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmiweb.com [pharmiweb.com]

- 12. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]

- 13. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Agonist-specific Protein Interactomes of Glucocorticoid and Androgen Receptor as Revealed by Proximity Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thermo Scientific Sulfo-SBED Biotin Label Transfer Reagent, No-Weigh Format 10 x 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Thermo Scientific™ Sulfo-SBED Biotin Label Transfer Reagent, No-Weigh™ Format | Fisher Scientific [fishersci.ca]

Sulfo-SBED: A Trifunctional Crosslinker for Elucidating Protein-Protein Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) is a versatile, trifunctional crosslinking reagent pivotal for the investigation of protein-protein interactions. Its unique structure, incorporating a biotin tag for detection and purification, a primary amine-reactive Sulfo-NHS ester, and a photoactivatable aryl azide, enables the covalent capture and subsequent identification of interacting protein partners, particularly those that are transient or weak. This guide provides a comprehensive overview of Sulfo-SBED's properties, detailed experimental protocols for its use in label transfer applications, and a visual representation of the experimental workflow.

Core Properties of Sulfo-SBED

A summary of the key quantitative data for Sulfo-SBED is presented in the table below, providing essential information for its application in experimental design.

| Property | Value |

| Molecular Formula | C₃₂H₄₂N₉O₁₁S₄•Na[1] |

| Molecular Weight | 879.97 g/mol [1] |

| Full Chemical Name | Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido) hexanoamido]ethyl-1,3´- dithiopropionate[2] |

| Solubility | DMSO (125 mM), DMF (170 mM), Methanol (12 mM), Water (~5 mM)[3] |

Principles of Sulfo-SBED-Mediated Label Transfer

The utility of Sulfo-SBED in protein interaction studies lies in its "label transfer" capability. The workflow leverages the reagent's three functional groups in a sequential manner:

-

Bait Protein Labeling: The Sulfo-NHS ester group reacts with primary amines (e.g., lysine residues) on the "bait" protein, forming a stable amide bond. This step effectively tags the bait protein with the Sulfo-SBED molecule, which includes a biotin handle and a latent photoreactive group.

-

Interaction and Crosslinking: The biotinylated bait protein is then incubated with a sample containing potential "prey" proteins. Upon interaction between the bait and prey, a long-wave ultraviolet (UV) light source is used to activate the aryl azide group. This generates a highly reactive nitrene intermediate that non-specifically forms a covalent bond with nearby molecules, effectively crosslinking the interacting prey protein.

-

Label Transfer and Detection: The entire protein complex is then subjected to reducing conditions (e.g., using DTT or TCEP). This cleaves the disulfide bond within the Sulfo-SBED spacer arm. As a result, the biotin label is transferred from the bait protein to the crosslinked prey protein. The now-biotinylated prey protein can be detected and identified using standard biotin-avidin/streptavidin biochemistry, such as in a Western blot.

Experimental Protocols

Below are detailed methodologies for the key experiments involving Sulfo-SBED.

Protocol 1: Labeling of a Bait Protein with Sulfo-SBED

This protocol provides a general procedure for the biotinylation of a purified protein ("bait") using Sulfo-SBED.

Materials:

-

Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfo-SBED

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare the bait protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Immediately before use, dissolve Sulfo-SBED in DMF or DMSO to a concentration of 40 µg/µL.[4]

-

Add the Sulfo-SBED solution to the protein solution. A common starting point is a 20-fold molar excess of the crosslinker to the protein.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C, protected from light.[4]

-

Remove excess, non-reacted Sulfo-SBED using a desalting column equilibrated with the desired buffer for the subsequent interaction step.

Protocol 2: Photo-Crosslinking and Label Transfer

This protocol outlines the steps for using the Sulfo-SBED-labeled bait protein to capture and label an interacting prey protein.

Materials:

-

Sulfo-SBED-labeled bait protein

-

Sample containing the putative prey protein

-

Long-wave UV lamp (e.g., 365 nm)

-

Reducing sample buffer (containing DTT or β-mercaptoethanol)

Procedure:

-

Combine the Sulfo-SBED-labeled bait protein with the sample containing the prey protein.

-

Incubate the mixture for a sufficient time to allow for protein-protein interaction to occur (e.g., 60 minutes at room temperature), protected from light.[4]

-

Expose the sample to a long-wave UV lamp to activate the aryl azide and induce crosslinking. The duration of UV exposure (typically 0.5-15 minutes) and the distance from the lamp should be optimized for the specific protein system.[4]

-

Following photoactivation, the sample can be prepared for analysis. To achieve label transfer, the sample is treated with a reducing agent to cleave the disulfide bond. This is often accomplished by boiling the sample in a reducing SDS-PAGE sample buffer.

-

The sample is now ready for analysis by Western blotting using streptavidin-HRP to detect the biotinylated prey protein.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for a typical Sulfo-SBED label transfer experiment.

Caption: Sulfo-SBED Experimental Workflow.

This guide provides the fundamental knowledge and protocols for utilizing Sulfo-SBED as a powerful tool in the study of protein-protein interactions. The ability to covalently capture and subsequently transfer a biotin label to interacting partners makes it an invaluable reagent for drug development and molecular biology research.

References

Methodological & Application

Application Notes and Protocols for Sulfo-SBED in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the trifunctional crosslinking reagent, Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate), for the identification and characterization of protein-protein interactions. The label transfer methodology described herein enables the biotinylation of a "prey" protein that interacts with a known "bait" protein, facilitating its subsequent detection and identification.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and disease mechanisms. The Sulfo-SBED reagent is a powerful tool for these studies as it allows for the covalent capture of transient or weak interactions. This reagent possesses three key functional groups:

-

A sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine residues) on the "bait" protein.[1][2]

-

A photoactivatable aryl azide group that, upon activation with UV light, non-specifically crosslinks to interacting "prey" proteins.[1][3]

-

A biotin moiety for the detection or purification of the labeled protein.[4]

A cleavable disulfide bond within the spacer arm allows for the transfer of the biotin label from the bait protein to the crosslinked prey protein upon reduction, enabling the specific identification of the interacting partner.[1][4]

Experimental Workflow

The overall experimental workflow for a Sulfo-SBED-based protein-protein interaction study is depicted below.

Figure 1: Experimental workflow for protein-protein interaction studies using Sulfo-SBED.

Chemical Reaction Mechanism

The Sulfo-SBED label transfer process involves a series of chemical reactions, beginning with the labeling of the bait protein and culminating in the transfer of the biotin tag to the prey protein.

Figure 2: Chemical reaction mechanism of Sulfo-SBED label transfer.

Quantitative Data Summary

The efficiency of the Sulfo-SBED protocol is dependent on several factors, including the molar ratio of the crosslinker to the bait protein. The following table provides representative data on how varying this ratio can influence the outcome of the experiment.

| Molar Excess of Sulfo-SBED to Bait Protein | Bait Labeling Efficiency | Prey Biotinylation Signal | Risk of Protein Precipitation |

| 1:1 | Low to Moderate | Weak | Low |

| 3:1 | Moderate to High | Good | Moderate |

| 5:1 | High | Strong | High |

| >10:1 | Very High | Strong but with high background | Very High |

Note: This data is representative and the optimal molar excess should be empirically determined for each specific protein interaction pair.[5] Biotin incorporation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]

Detailed Experimental Protocols

Important Considerations:

-

Sulfo-SBED is light-sensitive. All steps prior to photoactivation should be performed in subdued light or in amber-colored tubes.[5]

-

Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls during the Sulfo-NHS ester reaction.[5]

Materials

-

Sulfo-SBED Reagent

-

Purified "Bait" Protein

-

"Prey" Protein source (e.g., cell lysate, purified protein)

-

Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis equipment

-

UV Lamp (365 nm)[1]

-

Reducing Agent (e.g., Dithiothreitol - DTT)

-

SDS-PAGE reagents and equipment

-

Western Blotting reagents and equipment

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Protocol for Bait Protein Labeling

-

Prepare the Bait Protein: Dissolve the purified bait protein in Reaction Buffer to a final concentration of 0.1-10 mg/mL.[5]

-

Prepare Sulfo-SBED: Immediately before use, dissolve Sulfo-SBED in DMF or DMSO to a concentration of 1-10 mg/mL.[1]

-

Labeling Reaction: Add a 1- to 5-molar excess of the dissolved Sulfo-SBED to the bait protein solution.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.[1]

-

Removal of Excess Reagent: Remove non-reacted Sulfo-SBED using a desalting column or by dialysis against the Reaction Buffer.[1]

Protocol for Crosslinking

-

Protein Interaction: Combine the labeled bait protein with the prey protein source and incubate under conditions that favor their interaction (e.g., 30 minutes at room temperature).[5]

-

Photoactivation: Expose the mixture to a long-wave UV lamp (365 nm) at a distance of approximately 5 cm for 5-15 minutes to activate the aryl azide and induce crosslinking.[1]

Protocol for Label Transfer and Detection

-

Sample Preparation: Add SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT) to the crosslinked sample and heat at 95-100°C for 5-10 minutes to cleave the disulfide bond.[1]

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Streptavidin-HRP Probing: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST.

-

Detection: Add a chemiluminescent substrate and visualize the biotinylated prey protein using an appropriate imaging system.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No biotin signal for prey protein | Inefficient bait labeling | Optimize the molar excess of Sulfo-SBED. Confirm labeling with a Western blot for biotin on the bait protein alone. |

| Weak or no protein interaction | Optimize interaction conditions (buffer, temperature, incubation time). | |

| Inefficient crosslinking | Ensure the UV lamp is functional and at the correct wavelength. Optimize UV exposure time. | |

| High background signal | Over-labeling of the bait protein | Reduce the molar excess of Sulfo-SBED.[5] |

| Non-specific binding | Increase the stringency of the wash steps. Include a non-biotinylated control. | |

| Protein precipitation | High concentration of labeled bait | Work with more dilute protein solutions. Store labeled protein in single-use aliquots at -80°C.[5] |

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfo-SBED Biotin Label Transfer Reagent, No-Weigh™ Format, 10 x 1 mg - FAQs [thermofisher.com]

- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfo-SBED Biotin Label Transfer Reagent and Kit - | Next Bio Motif [nextbiomotif.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Sulfo-SBED in Label Transfer Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Sulfo-SBED (Sulfosuccinimidyl [2-6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate), a trifunctional, cleavable crosslinking reagent, for the identification and characterization of protein-protein interactions through biotin label transfer.

Introduction to Sulfo-SBED Label Transfer

Sulfo-SBED is a powerful tool for studying protein-protein interactions, particularly for identifying weak or transient binding partners that may not be detectable by traditional methods like co-immunoprecipitation.[1] This reagent possesses three key functional groups:

-

A Sulfo-NHS ester: Reacts with primary amines (lysine residues and the N-terminus) on the "bait" protein.[1][2]

-

A photoreactive aryl azide: Upon activation with UV light, it non-specifically crosslinks to interacting "prey" proteins.[1][2]

-

A biotin moiety: Allows for the detection and purification of labeled proteins.[1][3]

A cleavable disulfide bond within the spacer arm allows for the transfer of the biotin label from the bait protein to the crosslinked prey protein upon reduction.[2][3][4] This enables the specific identification of the interacting partner.

Experimental Workflow Overview

The general workflow for a Sulfo-SBED label transfer experiment involves several key stages, from labeling the purified bait protein to identifying the biotinylated prey protein.

Figure 1. Experimental workflow for Sulfo-SBED mediated biotin label transfer.

Detailed Experimental Protocols

Important Considerations:

-

Sulfo-SBED is light-sensitive. All steps involving the reagent before UV activation should be performed in the dark or under subdued, indirect light.[4]

-

Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction, as they will compete with the labeling reaction.[4] Phosphate, borate, carbonate, and HEPES buffers at pH 7-9 are suitable.[4]

-

The NHS ester of Sulfo-SBED is susceptible to hydrolysis. Prepare Sulfo-SBED solutions immediately before use and do not store them.[2]

Reagent Preparation

Proper preparation of reagents is critical for a successful label transfer experiment.

| Reagent | Preparation and Storage |

| Sulfo-SBED | Store desiccated at 4°C, protected from light.[4] Dissolve immediately before use in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 10-20 mM), then dilute into the reaction buffer.[2] |

| Bait Protein | Purify the bait protein to a high degree of purity. Prepare the bait protein at a concentration of 0.1-10 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.4).[4] |

| Lysis Buffer | For experiments with cell lysates, use a lysis buffer compatible with protein interactions (e.g., RIPA buffer without primary amines). Ensure to include protease inhibitors. |

| Reducing Agent | Prepare a fresh stock solution of Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) for the cleavage step. A 1 M DTT stock in water is common.[4] |

Protocol 1: Labeling of the Bait Protein with Sulfo-SBED

This protocol describes the covalent attachment of Sulfo-SBED to the purified bait protein.

-

Reaction Setup: In a microcentrifuge tube protected from light, combine the purified bait protein with a 1- to 5-molar excess of freshly prepared Sulfo-SBED solution.[4] Higher molar ratios may lead to protein aggregation.[4]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

-

Removal of Excess Reagent: Remove non-reacted Sulfo-SBED by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[2][4] This step is crucial to prevent non-specific labeling in subsequent steps.

Protocol 2: Interaction and UV Crosslinking

This protocol details the interaction of the labeled bait with its potential binding partner(s) and the subsequent photo-crosslinking.

-

Interaction: Combine the SBED-labeled bait protein with the sample containing the putative prey protein(s) (e.g., cell lysate, purified protein).

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature to allow for the formation of the bait-prey protein complex.[4] Keep the reaction protected from light.

-

UV Photoactivation: Transfer the reaction mixture to a shallow, low protein-binding vessel.[4] Expose the sample to a UV light source (300-370 nm) for 0.5-15 minutes.[4] The optimal exposure time and distance from the UV source may need to be empirically determined.

Protocol 3: Biotin Label Transfer and Analysis

This protocol outlines the cleavage of the disulfide bond to transfer the biotin label and the subsequent analysis to identify the prey protein.

-

Label Transfer (Cleavage): Add a reducing agent to the crosslinked sample to a final concentration of 50 mM DTT or 100 mM 2-Mercaptoethanol to cleave the disulfide bond in the Sulfo-SBED spacer arm.[2] This transfers the biotin tag to the prey protein.

-

Sample Preparation for Analysis: Add non-reducing SDS-PAGE sample buffer to a portion of the sample and a reducing sample buffer to another portion for comparison.

-

Electrophoresis and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Detection: Probe the blot with a streptavidin-HRP conjugate to detect the biotinylated prey protein.[4] Visualize the signal using a chemiluminescent substrate.[4] The prey protein will appear as a biotinylated band in the lane with the reduced sample.

-

Further Analysis (Optional): The biotinylated prey protein can be purified using streptavidin affinity chromatography for identification by mass spectrometry.[1]

Mechanism of Sulfo-SBED Label Transfer

The trifunctional nature of Sulfo-SBED allows for a sequential process of bait protein labeling, interaction-dependent crosslinking, and subsequent label transfer.

Figure 2. Mechanism of Sulfo-SBED label transfer from a bait to a prey protein.

Data Interpretation and Quantitative Analysis

While label transfer is often used for qualitative identification of binding partners, semi-quantitative information can be obtained. The intensity of the biotinylated prey protein band on a Western blot can provide a relative measure of the extent of interaction under different conditions. For more precise quantification, mass spectrometry-based approaches can be employed.[5][6]

| Analysis Method | Type of Data | Considerations |

| Western Blot | Qualitative/Semi-Quantitative | Signal intensity can be compared across different experimental conditions. Requires careful normalization and loading controls. |

| Mass Spectrometry | Quantitative | Can provide absolute or relative quantification of the identified prey protein(s). Requires specialized equipment and data analysis expertise.[5] |

By following these detailed protocols and understanding the underlying principles of Sulfo-SBED chemistry, researchers can effectively utilize this powerful technique to discover and characterize novel protein-protein interactions.

References

- 1. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein Interactions: A Guide to UV Photoactivation of Sulfo-SBED for Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate), a trifunctional crosslinking reagent, in identifying and characterizing protein-protein interactions. The unique properties of Sulfo-SBED, including an amine-reactive ester, a photoactivatable aryl azide, a biotin tag, and a cleavable disulfide bond, make it an invaluable tool for label transfer applications.[1][2][3][4][5]

Principle of Sulfo-SBED Label Transfer

The Sulfo-SBED label transfer method is a powerful technique to identify proteins that interact, even transiently, with a protein of interest (the "bait").[1] The process involves three key stages:

-

Bait Protein Labeling: The Sulfo-NHS ester of Sulfo-SBED reacts with primary amines (lysine residues and the N-terminus) on the purified bait protein, forming a stable amide bond.[1][3][6] This step attaches the entire crosslinker, including the biotin tag and the photoreactive group, to the bait.

-